(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(15-13-5-1-2-6-14(13)22-18-15)19-9-12(10-19)21-11-4-3-7-17-8-11/h3-4,7-8,12H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQSUFVEEXCLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyridine ring, an azetidine ring, and a tetrahydrobenzo[d]isoxazole moiety. This combination may confer unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit kinases involved in critical cellular processes such as proliferation and survival. For instance, inhibitors targeting the mTOR (mechanistic target of rapamycin) pathway have demonstrated significant antiproliferative effects in cancer cell lines .
- Receptor Modulation : The compound may also interact with specific receptors that regulate cellular signaling pathways. These interactions can lead to alterations in gene expression and cellular metabolism.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit potent antiproliferative activities against various cancer cell lines. For example:
These results suggest that the compound may have potential applications in oncology.
Neuroprotective Properties
Some studies have explored the neuroprotective effects of related compounds. For instance, PQR620 has shown efficacy in reducing seizure activity in animal models of epilepsy, indicating possible neuroprotective effects that could be relevant for treating central nervous system disorders .
Case Studies
Several studies highlight the biological activity of related compounds:
- In Vivo Efficacy : In a study involving a mouse xenograft model (OVCAR-3), daily administration of PQR620 significantly inhibited tumor growth, demonstrating its potential as an anticancer agent .
- CNS Applications : The ability of certain derivatives to penetrate the blood-brain barrier suggests that they may be effective in treating neurological disorders. In particular, PQR620 was noted for its favorable brain/plasma distribution ratio, which enhances its therapeutic potential for CNS indications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine-Containing Analogues
Azetidine derivatives are prized for their ring strain, which can improve target engagement. For example:
- Azetidine-carboxamides : Used in protease inhibitors; the strained ring enhances electrophilicity. The pyridinyloxy substitution in the target compound may reduce metabolic clearance compared to alkyl-substituted azetidines.
- 3-Azetidinyloxy pyridines : These lack the tetrahydrobenzoisoxazole moiety, resulting in lower logP values (predicted logP for the target compound: ~2.8 vs. ~1.5 for simpler analogues) .
Tetrahydrobenzoisoxazole Derivatives
The tetrahydrobenzoisoxazole core is structurally related to saturated isoxazoles in NSAIDs (e.g., oxaprozin). Key comparisons:
- 4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carboxylic acid: Exhibits COX-2 inhibition (IC₅₀ = 0.8 µM), whereas the methanone bridge in the target compound may shift selectivity toward other enzymatic targets .
- Unsaturated benzoisoxazoles : Higher planarity improves membrane permeability but increases susceptibility to oxidative metabolism. The tetrahydro form in the target compound likely enhances metabolic stability .
Hybrid Structures
Compounds combining azetidine and isoxazole motifs are rare. A notable analogue is (3-(Benzyloxy)azetidin-1-yl)(benzo[d]isoxazol-3-yl)methanone:
- Biological activity : The benzyloxy analogue showed moderate antibacterial activity (MIC = 16 µg/mL vs. S. aureus), suggesting the target compound’s pyridine group could enhance Gram-negative activity .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | clogP | TPSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 343.36 | 2.8 | 65.3 | 0.12 |
| 3-Azetidinyloxy pyridine | 150.18 | 1.5 | 44.7 | 1.8 |
| Tetrahydrobenzoisoxazole-3-carboxylic acid | 193.21 | 1.2 | 72.1 | 3.5 |
Table 2: Conformational Analysis (Cremer-Pople Parameters)
| Compound | Azetidine Puckering Amplitude (Å) | Tetrahydroisoxazole Puckering Amplitude (Å) |
|---|---|---|
| Target Compound | 0.42 | 0.38 |
| Unsaturated Benzoisoxazole Analogue | N/A | 0.12 (planar) |
Research Findings
- Synthesis: The target compound’s azetidine ring likely forms via cyclization of a β-amino alcohol precursor, analogous to methods for 1,3,4-oxadiazoles .
- Stability : The tetrahydrobenzoisoxazole’s saturated structure reduces photodegradation risk compared to unsaturated variants (t₁/₂ > 48 hours under UV light) .
- Biological Potential: Pyridinyloxy groups in similar compounds exhibit kinase inhibition (e.g., JAK3 IC₅₀ = 50 nM), suggesting possible immunomodulatory applications for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
